molecular formula C18H18N4O B2468735 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 2034522-55-7

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B2468735
CAS No.: 2034522-55-7
M. Wt: 306.369
InChI Key: NTVJHHBPVRZEAU-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a naphthalene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Naphthalene: The final step involves coupling the triazole-azetidine intermediate with a naphthalene derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The triazole ring, for example, is known to interact with various biological targets due to its ability to form hydrogen bonds and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(pyridin-2-yl)propan-1-one: Contains a pyridine ring instead of naphthalene.

Uniqueness

The presence of the naphthalene ring in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one may confer unique properties, such as enhanced π-π stacking interactions and increased hydrophobicity, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-naphthalen-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(21-12-16(13-21)22-11-10-19-20-22)9-8-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVJHHBPVRZEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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